7,7-Difluorocholestanol

説明

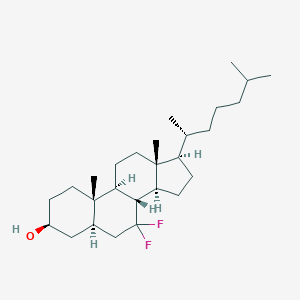

7,7-Difluorocholestanol is a fluorinated derivative of cholestanol, a saturated analog of cholesterol. Fluorination is a common strategy in medicinal chemistry to improve drug-like properties, and this compound serves as a valuable tool for studying membrane dynamics, lipid-protein interactions, and sterol metabolism .

特性

CAS番号 |

111300-79-9 |

|---|---|

分子式 |

C27H46F2O |

分子量 |

424.6 g/mol |

IUPAC名 |

(3S,5R,8R,9S,10S,13R,14S,17R)-7,7-difluoro-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C27H46F2O/c1-17(2)7-6-8-18(3)21-9-10-22-24-23(12-14-26(21,22)5)25(4)13-11-20(30)15-19(25)16-27(24,28)29/h17-24,30H,6-16H2,1-5H3/t18-,19-,20+,21-,22+,23+,24+,25+,26-/m1/s1 |

InChIキー |

XRKOSUXXQLHKFI-GVGILINXSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)(F)F)C |

異性体SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(C[C@@H]4[C@@]3(CC[C@@H](C4)O)C)(F)F)C |

正規SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)(F)F)C |

同義語 |

7,7-difluorocholestanol |

製品の起源 |

United States |

類似化合物との比較

The following analysis compares 7,7-Difluorocholestanol with structurally related cholestanol and cholesterol derivatives, focusing on molecular features, stability, and applications.

Structural and Functional Group Analysis

*Calculated based on cholestanol structure with two hydrogens replaced by fluorine.

Key Observations:

- Fluorination vs. Hydroxylation: The electronegative fluorine atoms in this compound increase polarity compared to cholestanol but reduce hydrogen-bonding capacity relative to 7-Alpha-Hydroxycholesterol. This affects interactions with enzymes like cytochrome P450 .

- Stability : Fluorination enhances resistance to oxidative degradation compared to 7-DHC, which contains a reactive Δ7 double bond prone to UV-induced isomerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。